4β-Hydroxywithanolid E
Übersicht
Beschreibung
4beta-Hydroxywithanolide E is a naturally occurring compound derived from the plant Physalis peruviana, commonly known as golden berry. It belongs to the class of withanolides, which are steroidal lactones known for their diverse biological activities. This compound has garnered significant attention due to its potent anti-cancer properties and its ability to modulate various cellular pathways.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of withanolides and for developing new synthetic methodologies.
Biology: The compound is used to investigate cellular pathways and mechanisms, particularly those related to cancer and inflammation.
Medicine: 4beta-Hydroxywithanolide E has shown promising anti-cancer properties, making it a potential candidate for developing new chemotherapeutic agents.
Wirkmechanismus
Target of Action
4beta-Hydroxywithanolide E (4βHWE), a natural compound derived from Physalis peruviana, has been identified as an antagonist of the Wnt signaling pathway . This pathway is integral in embryonic development, tissue regeneration, stem cell differentiation, and tissue homeostasis . The compound also targets central adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα) .
Mode of Action
4βHWE interacts with its targets by promoting the phosphorylation and degradation of β-catenin, a key protein in the Wnt signaling pathway . This leads to the inhibition of β-catenin’s nuclear translocation, thereby attenuating the endogenous Wnt target gene expression in colorectal cancer (CRC) cells . In adipocyte differentiation, 4βHWE suppresses the mRNA expression of PPARγ and C/EBPα .
Biochemical Pathways
The primary biochemical pathway affected by 4βHWE is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, 4βHWE can suppress the proliferation of CRC cells . It also impacts the NF-κB signaling pathway, decreasing inflammatory responses in diabetic mouse adipose tissue .
Result of Action
The action of 4βHWE results in the suppression of CRC cell proliferation . It induces G0/G1 cell cycle arrest and apoptosis, contributing to the suppression of CRC proliferation . In addition, 4βHWE has been shown to inhibit the growth of colon cancer monolayer and spheroid cultures .
Action Environment
The efficacy and stability of 4βHWE can be influenced by the tumor microenvironment. Inflammation within this environment can enhance tumor growth and progression, as well as suppress anti-tumor responses . As 4βHWE has anti-inflammatory properties , it may be particularly effective in such environments.
Biochemische Analyse
Biochemical Properties
4beta-Hydroxywithanolide E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation . Additionally, 4beta-Hydroxywithanolide E interacts with caspases, particularly caspase 3 and caspase 9, promoting apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.
Cellular Effects
4beta-Hydroxywithanolide E exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by causing DNA damage and arresting the cell cycle at the G2/M phase . This compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by promoting the phosphorylation and degradation of β-catenin, thereby inhibiting its nuclear translocation . Furthermore, 4beta-Hydroxywithanolide E affects gene expression by modulating the alternative splicing of apoptotic genes .
Molecular Mechanism
The molecular mechanism of 4beta-Hydroxywithanolide E involves several intricate processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus . This inhibition reduces the expression of pro-inflammatory genes. Additionally, 4beta-Hydroxywithanolide E promotes the phosphorylation and degradation of β-catenin, thereby attenuating the Wnt/β-catenin signaling pathway . These molecular interactions underscore the compound’s potential in modulating key cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4beta-Hydroxywithanolide E have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s ability to induce apoptosis and inhibit cell proliferation in cancer cells is dose- and time-dependent . Over extended periods, 4beta-Hydroxywithanolide E continues to exert its anti-cancer effects, although its potency may decrease due to degradation .
Dosage Effects in Animal Models
The effects of 4beta-Hydroxywithanolide E vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, it may induce toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4beta-Hydroxywithanolide E is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. For instance, the compound undergoes hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s therapeutic efficacy and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 4beta-Hydroxywithanolide E is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For example, the compound’s ability to bind to plasma proteins affects its distribution and bioavailability, thereby modulating its therapeutic effects.
Subcellular Localization
The subcellular localization of 4beta-Hydroxywithanolide E plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications, such as phosphorylation, can direct 4beta-Hydroxywithanolide E to specific cellular compartments, enhancing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Hydroxywithanolide E typically involves the extraction from the leaves or calyx of Physalis peruviana. The process includes several steps of purification and isolation to obtain the pure compound. The chemical conversion of related withanolides can also be employed to synthesize 4beta-Hydroxywithanolide E .
Industrial Production Methods: Industrial production of 4beta-Hydroxywithanolide E is primarily based on large-scale extraction from Physalis peruviana. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound. Optimization of these methods is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4beta-Hydroxywithanolide E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include various derivatives of 4beta-Hydroxywithanolide E, which can be further studied for their biological activities .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUGICUKQIKTJ-KABTZXSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314108 | |
Record name | 4β-Hydroxywithanolide E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54334-04-2 | |
Record name | 4β-Hydroxywithanolide E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54334-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4beta-Hydroxywithanolide E | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4.beta.-Hydroxywithanolide E | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4β-Hydroxywithanolide E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701314108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.